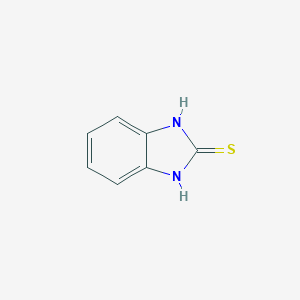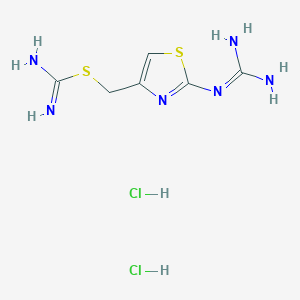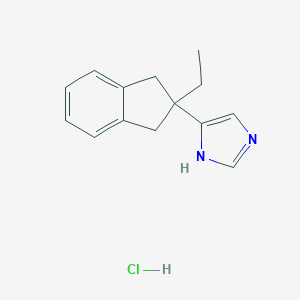
Atipamezole hydrochloride
Overview
Description
Atipamezole hydrochloride is a synthetic α2-adrenergic antagonist primarily used in veterinary medicine. It is known for its ability to reverse the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs . The chemical name of this compound is 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride, and its molecular formula is C14H16N2•HCl .
Mechanism of Action
Target of Action
Atipamezole hydrochloride is a synthetic α2-adrenergic antagonist . Its primary targets are the α2-adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
This compound works by competitively inhibiting α2-adrenergic receptors . This means that it competes with the sedative for α2-adrenergic receptors and displaces them . This competitive inhibition results in the reversal of the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs .
Biochemical Pathways
The α2-adrenergic receptor, which atipamezole targets, is involved in the processing of amyloid precursor protein . This suggests a potential therapeutic target for Alzheimer’s disease .
Pharmacokinetics
It is known that atipamezole has a rapid onset, reversing the decreased heart rate caused by sedation within three minutes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reversal of the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs .
Action Environment
It is worth noting that while atipamezole is only licensed for dogs and for intramuscular use, it has been used intravenously, as well as in cats and other animals .
Biochemical Analysis
Biochemical Properties
Atipamezole Hydrochloride is a selective α2 adrenoceptor antagonist . The Ki values for receptor subtypes are 1.1 (α2A), 1.0 (α2B), 0.89 (α2C), 1300 (α1A) and 8500 nM (α1B) . This indicates that this compound has a high affinity for α2 adrenoceptors, and it can bind to these receptors and block their activity .
Cellular Effects
This compound, by acting as an α2 adrenoceptor antagonist, can influence cell function. It can antagonize the sedative, hypothermic, and neurochemical effects of two potent α2-agonists, detomidine and medetomidine . This suggests that this compound can modulate cellular signaling pathways, gene expression, and cellular metabolism related to these effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with α2 adrenoceptors . By binding to these receptors, this compound can inhibit their activation, thereby blocking the effects of α2-agonists . This can lead to changes in gene expression and cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atipamezole hydrochloride involves several steps. One common method starts with the reaction of 1-trityl-1H-imidazole-4-carboxaldehyde with ortho-xylene in the presence of acetic acid to form an intermediate. This intermediate is then alkylated using potassium carbonate and iodoethane in acetone to produce the desired product . The final step involves hydrogenation in the presence of a palladium/carbon catalyst under high pressure and temperature to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Atipamezole hydrochloride undergoes various chemical reactions, including:
Oxidation: Atipamezole can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: Atipamezole can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces the corresponding amine .
Scientific Research Applications
Atipamezole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: Atipamezole is used to study the role of α2-adrenergic receptors in biological systems.
Medicine: It is primarily used in veterinary medicine to reverse the effects of sedatives in animals.
Industry: Atipamezole is used in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
Similar Compounds
Dexmedetomidine: An α2-adrenergic agonist used for sedation and analgesia.
Medetomidine: Another α2-adrenergic agonist with similar uses as dexmedetomidine.
Xylazine: An α2-adrenergic agonist used for sedation, anesthesia, and muscle relaxation in animals.
Uniqueness of Atipamezole Hydrochloride
This compound is unique in its high specificity and selectivity for α2-adrenergic receptors, making it an effective reversal agent for α2-adrenergic agonists. Its rapid onset of action and low rate of side effects further distinguish it from other compounds .
Properties
IUPAC Name |
5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14;/h3-6,9-10H,2,7-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCVCJAQMHDWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1)C3=CN=CN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048583 | |
| Record name | Atipamezole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104075-48-1 | |
| Record name | 1H-Imidazole, 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104075-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atipamezole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104075481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atipamezole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATIPAMEZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4279571X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does atipamezole hydrochloride interact with its target and what are the downstream effects?
A1: this compound acts as a potent and selective α2-adrenergic receptor antagonist. [, , , , , ] This means it binds to α2-adrenergic receptors, blocking the actions of agonists like medetomidine and xylazine. By antagonizing these receptors, atipamezole reverses the effects of α2-agonists, which include sedation, analgesia, and cardiovascular depression. [, , , , , , , ] For instance, it can increase plasma norepinephrine concentration by fivefold after intravenous administration. []
Q2: Can you provide the structural characterization of this compound?
A2: While the provided abstracts don't detail the molecular formula, weight, or spectroscopic data, one study focuses on the crystal and molecular structure of atipamezole base and this compound. [] This suggests that further research on this specific paper could provide the required structural information.
Q3: What is the in vitro and in vivo efficacy of this compound?
A4: While the provided abstracts don't elaborate on specific in vitro cell-based assays, they highlight the efficacy of this compound in reversing the effects of α2-agonists in various animal models, including raccoons [], dogs [], calves [], impalas [], nyalas [], elephants [], moose [], and red deer. [] These studies highlight its efficacy in reversing sedation and other physiological effects induced by α2-agonists in a range of species.
Q4: What drug delivery and targeting strategies are being investigated for this compound?
A6: One study investigated buccal delivery of this compound in humans, demonstrating its potential as a non-invasive route of administration. [] This delivery method takes advantage of the drug's good absorption through the oral mucosa. []
Q5: Is there any information on the environmental impact and degradation of this compound?
A5: The provided abstracts do not discuss the environmental impact or degradation of this compound. This highlights a potential area for further research, especially considering its use in wildlife immobilization and potential release into the environment.
Q6: What is known about the dissolution and solubility of this compound?
A9: One study characterizes the physicochemical characteristics of this compound, which might include information on dissolution and solubility. [] This suggests that further investigation into this specific research paper might yield the desired information.
Q7: What is the historical context and what are the milestones in research related to this compound?
A11: While the provided abstracts don't offer a historical overview, a 2002 survey in Quebec highlights the early perceptions and adoption of medetomidine and atipamezole in veterinary practice. [] This survey reveals the initial hesitations and the need for further education on these drugs, marking a specific point in the timeline of atipamezole research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
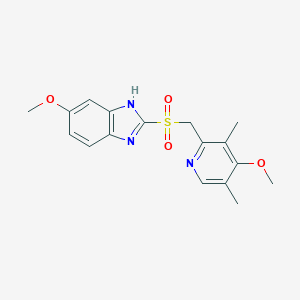
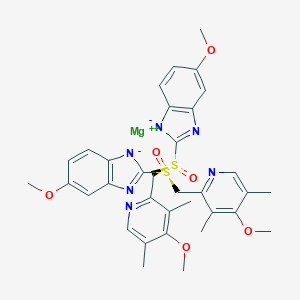
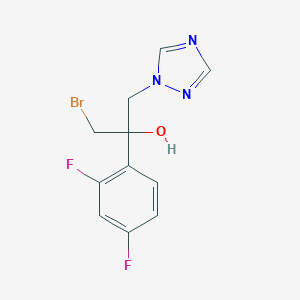
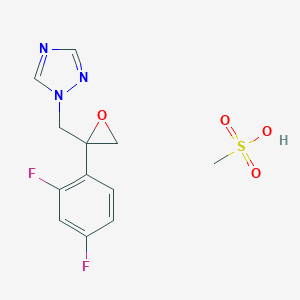
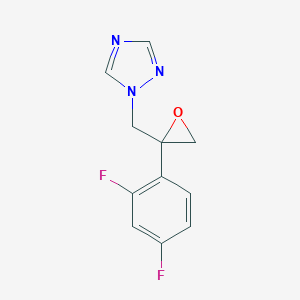

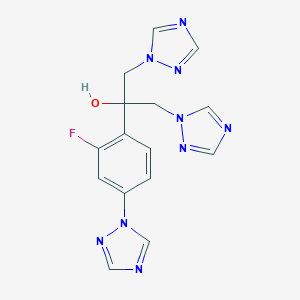
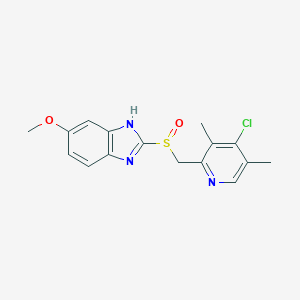

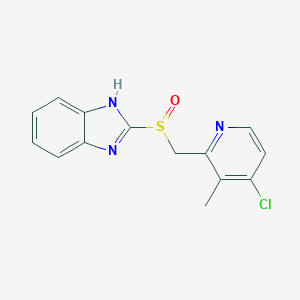
![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one](/img/structure/B194824.png)

